5-chloro-N-methylthiophene-2-carboxamide chemical structure and properties
5-chloro-N-methylthiophene-2-carboxamide chemical structure and properties
An In-depth Technical Guide to 5-chloro-N-methylthiophene-2-carboxamide: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-chloro-N-methylthiophene-2-carboxamide, a key heterocyclic compound with significant relevance in pharmaceutical research and development. Primarily recognized as a crucial intermediate and reference standard in the synthesis of the anticoagulant drug Rivaroxaban, this molecule belongs to the versatile thiophene carboxamide class of compounds. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its broader context within medicinal chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights and authoritative data to support laboratory work and further investigation into this important chemical entity.
Chemical Identity and Physicochemical Properties
5-chloro-N-methylthiophene-2-carboxamide is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 5-position and functionalized with an N-methylcarboxamide group at the 2-position. This specific arrangement of functional groups is pivotal to its utility as a building block in more complex molecular architectures.
The chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and potential biological interactions.[1] The amide linkage provides a site for hydrogen bonding, which is often critical for molecular recognition at biological targets.
Chemical Structure
Caption: Chemical structure of 5-chloro-N-methylthiophene-2-carboxamide.
Compound Identifiers and Properties
The fundamental properties and identifiers of 5-chloro-N-methylthiophene-2-carboxamide are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloro-N-methylthiophene-2-carboxamide | [2] |
| CAS Number | 97799-98-9 | [2][3][4] |
| Molecular Formula | C₆H₆ClNOS | [2][3][5] |
| Molecular Weight | 175.64 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [3] |
| SMILES | CNC(=O)c1ccc(Cl)s1 | [2][5] |
| InChI Key | MMUAGEONOOXRBQ-UHFFFAOYSA-N | [4] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4][6] |
Synthesis and Purification
The primary utility of 5-chloro-N-methylthiophene-2-carboxamide as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route. The most direct and widely applicable method is the amidation of 5-chlorothiophene-2-carboxylic acid or its activated derivatives with methylamine. This approach is favored for its high efficiency and the ready availability of starting materials.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride (Method A) is a classic activation strategy. Thionyl chloride (SOCl₂) is chosen because it reacts to form volatile byproducts (SO₂ and HCl), simplifying the purification of the intermediate acid chloride. The subsequent reaction with methylamine is a standard nucleophilic acyl substitution. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 5-chloro-N-methylthiophene-2-carboxamide.
Detailed Experimental Protocol
This protocol describes the synthesis via the acid chloride intermediate.
Materials:
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5-Chlorothiophene-2-carboxylic acid (1.0 eq) [CAS: 24065-33-6][7]
-
Thionyl chloride (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Methylamine solution (e.g., 2M in THF or 40% in H₂O) (1.5 eq)
-
Triethylamine (2.5 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes, Ethyl Acetate
Procedure:
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Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
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Add thionyl chloride (1.2 eq) dropwise via a syringe. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
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Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride as an oil.
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Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C.
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In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (2.5 eq) in DCM.
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Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
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Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield 5-chloro-N-methylthiophene-2-carboxamide as a white or off-white solid.
Role in Drug Development and Biological Context
The primary significance of 5-chloro-N-methylthiophene-2-carboxamide lies in its role as an advanced intermediate and a critical reference material for impurities in the manufacturing of Rivaroxaban.[2][5] Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, and is widely used as an anticoagulant.[8][9]
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry.[10] The strategic placement of a halogen, such as chlorine, on a heteroaromatic ring is a well-established tactic to enhance binding affinity and modulate pharmacokinetic properties.[8] Research on related compounds has shown that the chlorine atom can participate in favorable Cl−π interactions with aromatic residues, such as tyrosine, in the active sites of enzymes like Factor Xa.[8]
While the biological activity of 5-chloro-N-methylthiophene-2-carboxamide itself is not extensively documented, its structural analogs have been investigated for a range of therapeutic applications:
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Antimicrobial and Anti-inflammatory Properties: The broader class of thiophene carboxamides has been explored for potential antimicrobial and anti-inflammatory activities.[1]
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Antiviral Activity: Derivatives of 5-chlorothiophene-2-carboxamide have demonstrated efficacy against murine norovirus replication, suggesting a potential scaffold for developing antiviral agents.[11]
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Anticancer Activity: Other substituted thiophene carboxamides have shown antiproliferative effects against various cancer cell lines.[12]
Safety and Handling
Proper handling of 5-chloro-N-methylthiophene-2-carboxamide is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Hazard Identification
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. | [4] |
| H315: Causes skin irritation. | [4] | |
| H319: Causes serious eye irritation. | [4] | |
| H335: May cause respiratory irritation. | [4] |
Handling and First Aid
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
First Aid (Skin): Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]
-
First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]
-
First Aid (Ingestion): Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Conclusion
5-chloro-N-methylthiophene-2-carboxamide is a compound of significant industrial and research importance. Its primary role as a key building block for the anticoagulant Rivaroxaban underscores its value in pharmaceutical manufacturing. The broader thiophene carboxamide scaffold continues to be a fruitful area for the discovery of new therapeutic agents. This guide provides the essential technical information—from its fundamental properties and a reliable synthetic protocol to its biological context and safety considerations—to empower researchers and chemists working with this versatile molecule.
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